molecular formula C22H16N8 B5062276 5,5'-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)

5,5'-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)

Cat. No. B5062276
M. Wt: 392.4 g/mol
InChI Key: WNTWNYWOFQNCHH-UHFFFAOYSA-N
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Description

“5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” is a type of energetic heterocycle that exhibits greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . It is a promising approach for synthesizing novel bis-tetrazole acetamides .


Synthesis Analysis

The synthesized compounds A-F, some of which feature a chlorine atom attached to the phenyl ring, serve as valuable synthons for aryl coupling reactions . The synthesis process was analyzed via 1 H-NMR and 13 C-NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” was analyzed through density functional considerations using B3LYP functional correlation with 6-311++G (d) and 6-31G (d) basis set . This analysis revealed the observed LUMO/HOMO energies and charge transfer within the molecule .


Chemical Reactions Analysis

The chemical reactions of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were studied using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were analyzed using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .

Mechanism of Action

Molecular Docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B, and P53 protein . The molecular docking analysis demonstrated a potent interaction between the compound and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

Future Directions

Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials . Furthermore, the findings of the current study were further strengthened by 100 ns molecular dynamics (MD) simulations .

properties

IUPAC Name

1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N8/c1-4-10-17(11-5-1)16-20(21-23-25-27-29(21)18-12-6-2-7-13-18)22-24-26-28-30(22)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTWNYWOFQNCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6112044

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